molecular formula C16H16O2 B3055484 1-(4-(Phenoxymethyl)phenyl)propan-1-one CAS No. 65053-10-3

1-(4-(Phenoxymethyl)phenyl)propan-1-one

Cat. No.: B3055484
CAS No.: 65053-10-3
M. Wt: 240.3 g/mol
InChI Key: BDMWCXIJCULFPZ-UHFFFAOYSA-N
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Description

1-(4-(Phenoxymethyl)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one group attached to a para-substituted phenyl ring with a phenoxymethyl moiety.

Properties

CAS No.

65053-10-3

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

1-[4-(phenoxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C16H16O2/c1-2-16(17)14-10-8-13(9-11-14)12-18-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3

InChI Key

BDMWCXIJCULFPZ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-(Phenoxymethyl)phenyl)propan-1-one, highlighting substituent variations, synthesis methods, and physicochemical properties:

Compound Name Substituent(s) Key Data Reference
1-(4-Methoxyphenyl)propan-1-one Methoxy (-OCH₃) - Synthesis: 73% yield via flash chromatography (5% EtOAc/hexanes).
- NMR: δ 7.91 (ArH), 3.83 (OCH₃).
- Pale yellow oil.
1-(4-Methylphenyl)propan-1-one Methyl (-CH₃) - CAS: 25574-04-3.
- GHS compliance reported (no REACH data).
4'-Methoxy-2'-methylpropiophenone Methoxy, Methyl - CAS: 53773-76-5.
- LogP and solubility data inferred from substituent effects.
1-(4-Benzyloxyphenyl)propan-1-one Benzyloxy (-OCH₂C₆H₅) - CAS: 4495-66-3.
- Structural analog with bulkier substituent; impacts lipophilicity.
4-Fluoromethcathinone (4-FMC) Fluoro (-F), Methylamino - Detected via UPLC-QTOF-MS.
- LOD: 0.5–1 ng/mL; recovery: 98.18–119.77%.
1-(4-((5-Bromopentyl)oxy)phenyl)propan-1-one Bromoalkoxy (-O(CH₂)₅Br) - Intermediate for cholinesterase inhibitors.
- Synthesized via alkylation reactions.
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one Ethoxy (-OCH₂CH₃), Difluoro - CAS: 1443328-99-1.
- Enhanced electronic effects due to fluorine atoms.

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-donating groups (e.g., methoxy, methyl) increase lipophilicity and may enhance membrane permeability .
  • Halogen substituents (e.g., bromo, fluoro) introduce polarity and influence binding interactions in biological systems .

Synthetic Methods :

  • Flash chromatography (5% EtOAc/hexanes) is commonly used for purification, yielding 73% for methoxy derivatives .
  • Bromoalkoxy analogs (e.g., 1c, 1d) are synthesized as intermediates for multitarget ligands, highlighting their utility in drug discovery .

Analytical Characterization: UPLC-QTOF-MS is effective for detecting 4-substituted cathinones (LOD: 0.5–1 ng/mL) in biological matrices . NMR spectroscopy (e.g., δ 7.91 for aromatic protons) confirms structural integrity of methoxy derivatives .

Cathinones (e.g., 4-FMC) are psychoactive, emphasizing the importance of substituent-driven pharmacological profiles .

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